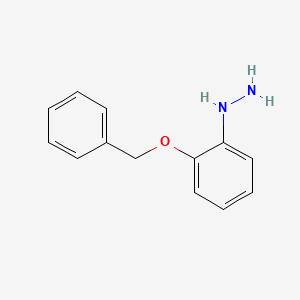

(2-Benzyloxy-phenyl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-phenylmethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJXTSWJTRMFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378237 | |

| Record name | (2-Benzyloxy-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247023-19-4 | |

| Record name | (2-Benzyloxy-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride: Synthesis, Mechanistic Insights, and Practical Considerations

This guide provides a comprehensive overview of the synthesis of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a crucial building block in pharmaceutical research and development. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical experimental protocols, and critical safety considerations associated with the preparation of this versatile intermediate. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound hydrochloride serves as a pivotal precursor in the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring a hydrazine moiety ortho to a benzyloxy group, makes it an ideal starting material for constructing complex heterocyclic scaffolds. Notably, it is a key component in the Fischer indole synthesis, a powerful reaction for creating indole derivatives.[1][2] The indole nucleus is a prevalent motif in many natural products and pharmaceutical agents, including anti-migraine drugs of the triptan class.[1][3] The benzyloxy group not only acts as a protecting group for the phenolic hydroxyl but also influences the electronic properties of the aromatic ring, thereby modulating the reactivity and biological activity of the final products.[4] This guide will explore the prevalent synthetic routes to this compound hydrochloride, providing detailed protocols and mechanistic discussions to empower researchers in its effective preparation.

Synthetic Strategies: A Tale of Two Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound hydrochloride. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route A: The Diazotization Pathway. This classic and widely adopted method begins with the corresponding aniline, 2-benzyloxyaniline. The synthesis proceeds through two key transformations: the diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt.

-

Route B: The Reductive Amination Pathway. An alternative approach commences with 2-benzyloxybenzaldehyde. This route involves the formation of a hydrazone intermediate, which is subsequently reduced to the target hydrazine.[4]

This guide will focus on providing a detailed exposition of Route A, the diazotization pathway, due to its broad applicability and the fundamental organic chemistry principles it encompasses.

The Diazotization Pathway: A Step-by-Step Elucidation

The synthesis of this compound hydrochloride from 2-benzyloxyaniline is a well-established three-step process.

Overall Reaction Scheme:

Step 1: Reduction of 2-Benzyloxynitrobenzene to 2-Benzyloxyaniline

The initial step involves the reduction of a nitro group to a primary amine. This transformation is a cornerstone of aromatic chemistry.

The "Why": The nitro group is strongly electron-withdrawing and deactivating, making the subsequent diazotization reaction challenging. Its reduction to an electron-donating amino group is essential for the desired reactivity.[5]

Several reducing agents can accomplish this transformation, with tin (Sn) in the presence of concentrated hydrochloric acid (HCl) being a classic and effective method.[6][7]

Reaction Mechanism: The reduction of a nitro group with Sn/HCl proceeds through a series of proton-coupled electron transfers. The tin metal acts as the electron source, while the concentrated HCl provides the necessary protons. The reaction progresses through nitrosobenzene and N-phenylhydroxylamine intermediates before yielding the anilinium ion.[6] Subsequent basification liberates the free aniline.

Experimental Protocol: Reduction of 2-Benzyloxynitrobenzene

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-benzyloxynitrobenzene.

-

Reagent Addition: Add granular tin, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is exothermic and may require external cooling to maintain control.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate tin salts. The mixture should be strongly basic.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxyaniline.

Step 2: Diazotization of 2-Benzyloxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8][] This reaction is conducted at low temperatures due to the inherent instability of diazonium salts.[10]

The "Why": The diazonium group is an excellent leaving group (as N₂ gas), making the diazonium salt a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[11]

The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[12]

Reaction Mechanism: The diazotization mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion.[8]

Step 3: Reduction of the Diazonium Salt to Hydrazine

The final step is the reduction of the 2-benzyloxybenzenediazonium chloride to the corresponding hydrazine hydrochloride.

The "Why": This reduction is a crucial transformation that introduces the hydrazine functionality, which is essential for subsequent reactions like the Fischer indole synthesis.

Mild reducing agents are required to avoid over-reduction to the amine. Stannous chloride (SnCl₂) in concentrated HCl is a commonly used and effective reagent for this purpose.[11][13][14] Sodium sulfite is another viable option.[15][16][17]

Experimental Protocol: Diazotization and Reduction

-

Diazotization:

-

Dissolve 2-benzyloxyaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period.

-

-

Isolation:

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a cold solvent (e.g., cold water or ethanol) to remove impurities.

-

Dry the product under vacuum.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons of both the benzyloxy and phenyl rings, a singlet for the benzylic CH₂ protons, and broad signals for the hydrazine protons.[18] |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₃H₁₄N₂O) should be observed.[19] |

| Melting Point | A sharp melting point range is indicative of high purity.[20] |

Safety and Handling

Hydrazine and its derivatives are toxic and potentially carcinogenic.[21][22][23][24] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[25]

-

Hydrazine Hydrate: Corrosive and causes severe skin burns and eye damage.[21]

-

Diazonium Salts: Can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[11]

-

Stannous Chloride: Corrosive and can cause burns.

-

Concentrated Acids: Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Application in Fischer Indole Synthesis

The primary utility of this compound hydrochloride is in the Fischer indole synthesis.[1][2] In this reaction, the hydrazine is condensed with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring.[26][27]

This powerful reaction allows for the construction of a diverse array of substituted indoles, which are of significant interest in drug discovery.[3][28][29]

Conclusion

The preparation of this compound hydrochloride via the diazotization pathway is a robust and well-understood synthetic route. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate. A thorough understanding of the underlying reaction mechanisms not only ensures successful synthesis but also provides a foundation for troubleshooting and optimization. The utility of this compound as a precursor to complex heterocyclic systems, particularly indoles, underscores its importance in the field of medicinal chemistry.

References

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Aromatic Diazonium Salts - NPTEL Archive. (n.d.). Retrieved from [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]

- EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents. (n.d.).

- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (n.d.).

-

Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Benzyloxyphenylhydrazine Hcl - ChemBK. (2024, April 9). Retrieved from [Link]

-

Phenylhydrazine - Organic Syntheses. (n.d.). Retrieved from [Link]

-

(2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) - PubChemLite. (n.d.). Retrieved from [Link]

-

Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate. (2014, May 14). Retrieved from [Link]

-

the preparation of phenylamine (aniline) - Chemguide. (n.d.). Retrieved from [Link]

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents. (n.d.).

-

Synthesis of p-benzyloxyphenylhydrazine hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. (n.d.). Retrieved from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014, July 30). Retrieved from [Link]

- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents. (n.d.).

-

A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. (2016, July 1). Retrieved from [Link]

-

1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum. (n.d.). Retrieved from [Link]

- US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents. (n.d.).

-

1 H NMR spectra of (E)-1-benzylidene-2-(3-chloro-4-nitrophenyl)hydrazine. - ResearchGate. (n.d.). Retrieved from [Link]

-

(3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 10. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 11. Diazonium compound - Wikipedia [en.wikipedia.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]

- 19. PubChemLite - (2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) [pubchemlite.lcsb.uni.lu]

- 20. chembk.com [chembk.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. nexchem.co.uk [nexchem.co.uk]

- 23. files.dep.state.pa.us [files.dep.state.pa.us]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. jk-sci.com [jk-sci.com]

- 27. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 28. nbinno.com [nbinno.com]

- 29. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

Spectroscopic Characterization of (2-Benzyloxy-phenyl)-hydrazine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyloxy-phenyl)-hydrazine (CAS No. 247023-19-4) is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of diverse organic compounds, including various heterocyclic structures essential in medicinal chemistry.[1] Its molecular structure, featuring a hydrazine group on a phenyl ring substituted with a benzyloxy moiety, provides a versatile scaffold for creating more complex molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming identity, and guaranteeing reproducibility in downstream applications. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. We delve into the interpretation of this data, outline validated experimental protocols, and present the underlying scientific principles for each technique, offering a holistic reference for researchers in the field.

Molecular Structure and Physicochemical Properties

Understanding the spectroscopy of this compound begins with its molecular structure. The compound consists of a hydrazine (-NH-NH₂) group attached to a phenyl ring at position 1. At the adjacent position 2, an oxygen atom links a benzyl group (-CH₂-Ph) via an ether bond. This arrangement dictates the electronic environment of every atom, giving rise to a unique spectroscopic fingerprint.

Key Physicochemical Properties:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR and ¹³C NMR Data

The following data were obtained in DMSO-d₆, a common solvent for NMR analysis that can effectively solubilize the compound and allows for the observation of exchangeable protons (e.g., from the -NH-NH₂ group).

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Technique | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 10.11 (broad singlet, 2H) | -NH-NH₂ (Hydrazine Protons) |

| 7.44–6.93 (multiplet, 9H) | Ar-H (Aromatic Protons) | |

| 5.05 (singlet, 2H) | -OCH₂- (Benzyloxy Methylene Protons) | |

| ¹³C NMR | 153.7 | C-O (Aromatic Carbon) |

| | 139.1 | C-N (Aromatic Carbon) |

Interpretation of NMR Spectra

-

¹H NMR Spectrum: The proton spectrum is highly characteristic. The two protons of the primary amine (-NH₂) and the single proton of the secondary amine (-NH-) in the hydrazine moiety are expected to be exchangeable and often appear as a broad singlet; in this case, they are observed together at a downfield shift of 10.11 ppm.[1] The complex multiplet between 6.93 and 7.44 ppm integrates to nine protons, corresponding to the four protons on the substituted phenyl ring and the five protons on the benzyl group's phenyl ring.[1] The sharp singlet at 5.05 ppm, integrating to two protons, is the definitive signal for the benzylic methylene (-OCH₂-) protons, confirming the presence of the benzyloxy group.[1]

-

¹³C NMR Spectrum: The carbon spectrum provides complementary information. The signals at 153.7 ppm and 139.1 ppm are assigned to the quaternary aromatic carbons directly bonded to the oxygen and nitrogen atoms, respectively.[1] Their downfield position is a direct result of the deshielding effect of the electronegative heteroatoms. The remaining aromatic and the benzylic methylene carbons would appear at their characteristic shifts, though not explicitly listed in the provided data.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the internal reference standard. Tetramethylsilane (TMS) can be added as an alternative (δ = 0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

IR Absorption Data

Table 2: Key IR Absorption Bands for this compound [1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3232 | N-H Stretch | Hydrazine (-NH-NH₂) |

| 1568 | C=C Stretch | Aromatic Ring |

| 1242 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

Interpretation of the IR Spectrum

The IR spectrum provides direct evidence for the key functional groups:

-

N-H Stretch: The absorption at 3232 cm⁻¹ is characteristic of N-H stretching vibrations in hydrazines.[1] This band is often broad due to hydrogen bonding. Its presence is a strong indicator of the hydrazine moiety.

-

Aromatic C=C Stretch: The peak at 1568 cm⁻¹ falls within the typical region for aromatic carbon-carbon double bond stretching, confirming the presence of the phenyl rings.[1]

-

C-O-C Asymmetric Stretch: The strong absorption at 1242 cm⁻¹ is a hallmark of the asymmetric stretching of the C-O-C ether linkage, specifically an aryl-alkyl ether, confirming the benzyloxy substituent.[1]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Molecular Ion and Fragmentation Analysis

For this compound (MW = 214.26 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) would typically yield the protonated molecular ion [M+H]⁺.

-

Expected Molecular Ion: [M+H]⁺ at m/z ≈ 215.1179[3]

-

Primary Fragmentation Pathway: The most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is relatively weak. This would result in two major fragments: the tropylium cation and the 2-hydrazinylphenate radical. The tropylium cation is a highly stable aromatic cation and is frequently observed as a base peak in the mass spectra of benzyl-containing compounds.

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system with a C18 column to purify the sample before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote ionization) is effective.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: Set the mass analyzer to scan a range of m/z 50-500.

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the molecular ion.

-

-

Data Acquisition and Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum. Identify the peak corresponding to the compound and analyze the mass spectrum for the [M+H]⁺ ion and key fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and definitive fingerprint for the structural confirmation and purity assessment of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key hydrazine and ether functional groups, and mass spectrometry validates the molecular weight and offers insight into the compound's structural stability. By adhering to the outlined protocols, researchers and drug development professionals can confidently verify the identity and quality of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central, National Institutes of Health. Available at: [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. Available at: [Link]

-

(2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O). PubChemLite. Available at: [Link]

Sources

(2-Benzyloxy-phenyl)-hydrazine: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Benzyloxy-phenyl)-hydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the strategic placement of the benzyloxy group ortho to the hydrazine moiety, render it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides an in-depth exploration of this compound, including its chemical identity, synthesis, key applications in drug discovery, and essential safety considerations.

Chemical Identity and Properties

This compound is most commonly available as a free base or as a more stable hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 247023-19-4 | [1][2] |

| Molecular Formula | C13H14N2O | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 41-43 °C | [3] |

This compound Hydrochloride

| Property | Value | Source |

| CAS Number | 34288-06-7 | [4] |

| Molecular Formula | C13H15ClN2O | [1] |

| Molecular Weight | 250.72 g/mol | [1] |

| Melting Point | 136-138 °C | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-benzyloxybenzaldehyde.[2]

-

Hydrazone Formation: The synthesis commences with the condensation of 2-benzyloxybenzaldehyde with hydrazine hydrate. This reaction forms the corresponding hydrazone intermediate.[2]

-

Reduction: The subsequent step involves the reduction of the C=N bond of the hydrazone to yield this compound. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

Experimental Protocol:

A representative procedure for the synthesis is as follows:[2]

-

Dissolve 2-benzyloxybenzaldehyde (10 mmol) in ethanol.

-

Add hydrazine hydrate (12 mmol) dropwise at 0–5°C.

-

Stir the mixture for 2 hours to facilitate the formation of the hydrazone intermediate.

-

Introduce 5% Palladium on carbon (0.1 g) to the reaction mixture.

-

Hydrogenate the mixture at 50 psi of H₂ for 6 hours.

-

Filter the catalyst from the reaction mixture.

-

Concentrate the filtrate to isolate the this compound product.

The Fischer Indole Synthesis: A Cornerstone Application

A primary and highly valuable application of this compound is its use as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of natural products and pharmaceutical agents.[4][5]

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[3][4]

The use of this compound in this synthesis allows for the introduction of a benzyloxy group at the 7-position of the resulting indole ring. This substituent can be retained in the final molecule or can serve as a versatile protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis.

Mechanistic Pathway of the Fischer Indole Synthesis:

Role in Drug Discovery and Medicinal Chemistry

The hydrazine moiety is a critical functional group that imparts a range of biological activities. Hydrazine derivatives are known to exhibit antimicrobial, antifungal, and enzyme-inhibiting properties.[2] The mechanism of action often involves the ability of the hydrazine group to form covalent bonds with the active sites of enzymes, leading to their inhibition.[2]

This compound serves as a valuable building block for the synthesis of novel drug candidates. Its application in the Fischer indole synthesis provides access to a wide array of 7-benzyloxyindole derivatives, which can be further functionalized to explore structure-activity relationships. The indole core is a prominent feature in many approved drugs, including the triptan class of anti-migraine agents.[4]

Furthermore, hydrazine-containing compounds have been investigated for their potential as anticancer agents.[6] Their proposed mechanisms of action include intercalation with DNA and interaction with cell membranes.[6]

Safety and Handling

This compound and its salts should be handled with care in a well-ventilated laboratory, preferably in a fume hood. As with other hydrazine derivatives, there are potential health hazards associated with exposure.

General Hazards of Phenylhydrazine Derivatives:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Sensitization: May cause an allergic skin reaction.[8]

-

Long-term Effects: Suspected of causing genetic defects and may cause cancer. Causes damage to organs through prolonged or repeated exposure.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]

Suppliers

This compound and its hydrochloride salt are available from several chemical suppliers, including:

Conclusion

This compound is a key synthetic intermediate with significant utility in the field of drug discovery and development. Its primary application in the Fischer indole synthesis provides a reliable route to valuable 7-substituted indole scaffolds. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Fisher Scientific. (2023, October 4). SAFETY DATA SHEET. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved from [Link]

Sources

- 1. CAS 247023-19-4 | this compound - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 7. fishersci.dk [fishersci.dk]

- 8. riccachemical.com [riccachemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. bldpharm.com [bldpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Solubility and Stability of (2-Benzyloxy-phenyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, (2-Benzyloxy-phenyl)-hydrazine emerges as a pivotal structural motif. Its utility as a precursor for complex heterocyclic structures, particularly in the synthesis of indole derivatives via the Fischer indole synthesis, positions it as a compound of significant interest. However, the successful application of any chemical entity in a controlled and reproducible manner hinges on a thorough understanding of its fundamental physicochemical properties. This guide is crafted to provide an in-depth exploration of the solubility and stability of this compound, offering both predictive insights and actionable experimental protocols.

While specific quantitative data for this particular molecule remains sparse in publicly available literature, this document synthesizes knowledge from the broader family of phenylhydrazine derivatives and benzyloxy-substituted aromatics. By understanding the behavior of these related structures, we can anticipate the characteristics of this compound and design robust strategies for its handling, formulation, and application. The protocols detailed herein are designed to be self-validating systems, empowering researchers to generate the precise data required for their specific applications.

This guide is structured to be a practical resource, moving from theoretical considerations to detailed experimental workflows. It is my hope that this document will not only serve as a technical manual but also as a catalyst for rigorous scientific inquiry and the successful advancement of your research and development endeavors.

Physicochemical Profile of this compound

This compound is an aromatic hydrazine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 247023-19-4 |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Appearance | Expected to be a crystalline solid or oil, potentially yellow to reddish-brown upon exposure to air and light, similar to phenylhydrazine. |

The structure combines a phenylhydrazine moiety, known for its nucleophilicity and susceptibility to oxidation, with a benzyloxy substituent in the ortho position. This substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its solubility and stability.

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility in various solvent systems is critical for its synthesis, purification, formulation, and use in screening assays.

Predicted Solubility Behavior

-

Organic Solvents : Phenylhydrazine is miscible with ethanol, diethyl ether, chloroform, and benzene, and very soluble in acetone.[1][2] Benzyl alcohol is also highly soluble in a range of organic solvents.[3] The presence of the large, nonpolar benzyloxy group in this compound suggests good solubility in common organic solvents.

-

Aqueous Solubility : Phenylhydrazine itself is sparingly soluble in water.[2] The introduction of the hydrophobic benzyloxy group is expected to further decrease aqueous solubility. The hydrazine moiety is weakly basic, meaning the solubility in aqueous media will be pH-dependent. At acidic pH, protonation of the hydrazine group to form the corresponding hydrochloride salt will likely increase aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of hydrogen bonding with the hydrazine group and solvating the aromatic rings. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Good hydrogen bonding potential, though the large nonpolar structure may limit miscibility compared to smaller alcohols. |

| Nonpolar / Halogenated | Toluene, Dichloromethane | Moderate to High | The aromatic nature of the molecule suggests favorable interactions. |

| Aqueous | Water, Buffers | Low | The molecule is predominantly hydrophobic. Solubility is expected to increase at lower pH due to salt formation. |

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental determination is essential. The following section outlines protocols for both kinetic and thermodynamic solubility assays.

This high-throughput method is ideal for early-stage discovery to quickly assess solubility from a DMSO stock solution.[4][5][6][7]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology: Nephelometric or UV-Vis Spectroscopy

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength (e.g., the λₘₐₓ of the compound).

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caption: Predicted Degradation Pathways.

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined in ICH guidelines Q1A(R2) and Q1B. [8][9][10][11][12] Objective: To intentionally degrade the compound to an extent of 5-20% to generate and identify potential degradation products.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [9]3. Time Points: Sample at various time points (e.g., 2, 6, 24, 48 hours) to target 5-20% degradation.

-

-

Quenching: Neutralize acidic and basic samples.

-

Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.

Starting HPLC-UV Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Safe Handling and Storage

Given the toxic nature of hydrazines, strict safety protocols must be followed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, away from oxidizing agents and strong acids. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharma Pathway. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

-

Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons. [Link]

-

Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (2020). ACS Omega. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Kinetic Solubility 96 –Well Protocol. (2025). Vanderbilt University. [Link]

-

Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]

-

The oxidation of phenylhydrazine: superoxide and mechanism. (1976). PubMed. [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ResearchGate. [Link]

-

The oxidation of phenylhydrazine: superoxide and mechanism. (n.d.). Biochemistry. [Link]

-

Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. (n.d.). Organic Chemistry Portal. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

-

Phenylhydrazine. (n.d.). PubChem. [Link]

-

Phenylhydrazine. (n.d.). Wikipedia. [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). PubMed. [Link]

- Process for the preparation of substituted phenyl hydrazines. (n.d.).

-

Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (n.d.). Hilaris Publisher. [Link]

- Stabilized phenyl-hydrazine. (n.d.).

-

Phenylhydrazine derivatives. (n.d.). ResearchGate. [Link]

-

(2-(benzyloxy)phenyl)hydrazine hydrochloride. (n.d.). PubChemLite. [Link]hydrazinehydrochloride_2772362.html)

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega. [Link]

-

QSAR studies of phenylhydrazine-substituted tetronic acid derivatives based on the 1 H NMR and 13 C NMR chemical shifts. (2019). PubMed. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI. [Link]

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Benzyl alcohol. (n.d.). Solubility of Things. [Link]

-

Benzyl alcohol. (n.d.). Wikipedia. [Link]

-

Science About O-Benzyl protecting groups. (2021). Atlantchim Pharma. [Link]

-

Benzyl Alcohol. (n.d.). PubChem. [Link]

-

Hydrophobic and hydrophilic effects in aqueous solvents of aromatics: Solubility of compounds with rigid hydrophobic molecules in water at ambient conditions. (n.d.). ResearchGate. [Link]

-

Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

-

Preparation and Hydrolysis of Benzyl Esters. (n.d.). Scite.ai. [Link]

-

Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. (2017). YouTube. [Link]

Sources

- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Fischer indole synthesis with substituted phenylhydrazines

An In-depth Technical Guide to the Mechanism of Fischer Indole Synthesis with Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a pivotal reaction in the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the reaction's mechanism, with a particular focus on the profound influence of substituents on the phenylhydrazine starting material. Moving beyond a simple recitation of steps, we will dissect the causality behind each mechanistic transformation, from hydrazone formation to the critical-sigmatropic rearrangement and final cyclization. By understanding how electronic and steric factors of substituents dictate reaction efficiency and regioselectivity, researchers can better predict outcomes and design more effective synthetic strategies for novel drug candidates and functional materials.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has stood as one of the most reliable and versatile methods for constructing the indole ring system. The reaction typically involves the acid-catalyzed thermal rearrangement of an arylhydrazone, itself derived from the condensation of an arylhydrazine and an aldehyde or ketone. Its significance is underscored by the prevalence of the indole core in a vast array of pharmaceuticals, including the triptan class of migraine drugs (e.g., Sumatriptan), anti-inflammatory agents (e.g., Indomethacin), and numerous anti-cancer agents.

The power of the Fischer synthesis lies in its ability to accommodate a wide range of substituents on both the hydrazine and carbonyl components, allowing for the generation of diverse and complex indole libraries. However, this flexibility also introduces challenges. The choice of substituents on the phenylhydrazine, in particular, can dramatically alter the reaction's course, influencing yields and, in the case of meta-substituted phenylhydrazines, determining the regiochemical outcome of the cyclization. This guide aims to provide a detailed mechanistic framework for understanding these substituent effects, thereby empowering chemists to harness the full potential of this classic reaction.

The Core Mechanism: A Step-by-Step Deconstruction

The generally accepted mechanism of the Fischer indole synthesis is a sequence of reversible and irreversible steps, each with its own distinct electronic demands. The overall transformation is typically catalyzed by Brønsted or Lewis acids, such as HCl, H₂SO₄, ZnCl₂, or BF₃·OEt₂.

Step 1: Phenylhydrazone Formation

The synthesis begins with the acid-catalyzed condensation of a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone. This is a standard imine formation reaction, which is typically fast and reversible.

Caption: Step 1: Acid-catalyzed condensation to form the phenylhydrazone.

Step 2: Tautomerization to the Ene-hydrazine

The formed phenylhydrazone is in equilibrium with its tautomer, an ene-hydrazine.[1][2][3][4] While the hydrazone is typically the more stable tautomer, the ene-hydrazine is the crucial, reactive intermediate that enters the subsequent rearrangement step. The acid catalyst facilitates this tautomerization by protonating the imine nitrogen, which increases the acidity of the α-protons, allowing for enamine formation.

Step 3: The[5][5]-Sigmatropic Rearrangement

This is the key, bond-forming step of the synthesis and is often the rate-determining step.[1] After protonation of the ene-hydrazine's terminal nitrogen, the intermediate undergoes an electrocyclic reaction known as a[5][5]-sigmatropic rearrangement (conceptually similar to a Claisen or Cope rearrangement).[2][4][5][6] This concerted process involves the breaking of the weak N-N single bond and the simultaneous formation of a new C-C bond between the aromatic ring and the former α-carbon of the carbonyl component. Isotopic labeling studies have confirmed that it is the N1 nitrogen of the phenylhydrazine that is incorporated into the final indole ring.[1][3] This rearrangement breaks the aromaticity of the phenyl ring temporarily, forming a di-imine intermediate.

Caption: The pivotal[5][5]-sigmatropic rearrangement step.

Step 4: Rearomatization and Cyclization

The di-imine intermediate quickly undergoes tautomerization to regain aromaticity. This results in an aniline-like intermediate. The newly formed amino group then acts as a nucleophile, attacking the nearby imine carbon in an intramolecular cyclization. This step forms a five-membered heterocyclic ring, an aminal intermediate.

Step 5: Elimination of Ammonia and Final Aromatization

Under the acidic conditions, the aminal intermediate is protonated, making the amino group a good leaving group (ammonia, NH₃). Elimination of ammonia, followed by a final proton loss, re-establishes the aromaticity of the newly formed pyrrole ring, yielding the final indole product.[1][2][3][4]

The Impact of Phenylhydrazine Substituents: Controlling the Reaction

The nature and position of substituents on the phenylhydrazine ring exert a powerful influence over the Fischer indole synthesis. These effects can be broadly categorized into electronic and steric effects, which primarily impact the rate-determining[5][5]-sigmatropic rearrangement and, in the case of meta-substituents, the regioselectivity of the reaction.

Electronic Effects on Reaction Rate

The[5][5]-sigmatropic rearrangement involves the nucleophilic attack of an enamine π-system onto the benzene ring. Therefore, the electronic nature of the substituent on the phenylhydrazine has a predictable effect on the reaction rate.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups are located at the ortho or para positions increase the electron density of the aromatic ring. This makes the ring more nucleophilic and accelerates the rate-determining C-C bond formation. Consequently, phenylhydrazines bearing EDGs generally undergo the Fischer indole synthesis more readily and under milder conditions.

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and acyl (-COR) groups decrease the electron density of the aromatic ring. This deactivation of the ring makes it less nucleophilic, thereby slowing down the sigmatropic rearrangement. Reactions with EWG-substituted phenylhydrazines often require harsher conditions (stronger acids, higher temperatures) and may result in lower yields. In some cases, strongly deactivating groups can prevent the reaction from proceeding altogether.[1]

| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate |

| -OCH₃ | Strong Electron-Donating | Significant Acceleration |

| -CH₃ | Weak Electron-Donating | Moderate Acceleration |

| -H | Neutral (Reference) | Baseline |

| -Cl | Weak Electron-Withdrawing | Moderate Deceleration |

| -NO₂ | Strong Electron-Withdrawing | Significant Deceleration / Inhibition |

Table 1: Predicted Electronic Effects of para-Substituents on Reaction Rate.

Regioselectivity with meta-Substituted Phenylhydrazines

When a meta-substituted phenylhydrazine is used, the initial C-C bond formation can occur at two different positions: ortho to the substituent or para to the substituent. This leads to the potential formation of two regioisomeric indole products (4-substituted and 6-substituted indoles).

The regiochemical outcome is a delicate balance of steric and electronic factors:

-

Electronic Control: The position of cyclization will generally favor the path where the substituent's electronic influence best stabilizes the transition state of the sigmatropic rearrangement.

-

EDGs at the meta-position will preferentially direct the cyclization to the para position (C6), leading to the 6-substituted indole. This is because the C6 position benefits more from the electron-donating resonance effect.

-

EWGs at the meta-position tend to direct the cyclization to the ortho position (C4), forming the 4-substituted indole. This pathway avoids placing a partial positive charge adjacent to the deactivating group during the rearrangement.

-

-

Steric Control: If the substituent at the meta-position is sterically bulky (e.g., -tert-butyl), it can hinder the approach of the ene-hydrazine side chain to the ortho position (C4). In such cases, cyclization may be forced to occur at the less hindered para position (C6), even if this is electronically less favorable.

The choice of acid catalyst can also influence this regioselectivity, with bulkier Lewis acids sometimes favoring cyclization at the less sterically crowded position.

Caption: Regiochemical pathways for meta-substituted phenylhydrazines.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylindole

This protocol describes a representative Fischer indole synthesis using an electron-rich phenylhydrazine, highlighting key experimental considerations.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Add a slight excess of acetone (1.1 - 1.2 eq).

-

Add a catalytic amount of acetic acid or allow the hydrochloride salt to provide the acidic medium.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be monitored by TLC or observing a color change/precipitation.

-

Once formation is complete, the solvent can be removed under reduced pressure. It is often possible to proceed to the next step without rigorous purification of the hydrazone.

-

-

Indolization (Cyclization):

-

Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.

-

To the flask containing the crude hydrazone, add polyphosphoric acid (PPA) as both the catalyst and solvent. A typical ratio is 10g of PPA per gram of hydrazone.

-

Heat the viscous mixture with vigorous stirring to 80-100 °C. The optimal temperature may require optimization.

-

Maintain the temperature for 1-3 hours. The reaction progress should be monitored by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to near room temperature.

-

Carefully and slowly quench the reaction by adding ice water. This will hydrolyze the PPA and precipitate the crude product. This step is exothermic.

-

Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude indole by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica gel.

-

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic name reactions in modern chemical research. Its true utility is unlocked not just by knowing the steps, but by understanding the underlying electronic and steric principles that govern its outcome. For the medicinal chemist or process scientist, a firm grasp of how substituents on the phenylhydrazine component influence reaction rates and direct regiochemistry is critical. This knowledge transforms the synthesis from a mere procedure into a predictable and designable tool for the creation of novel indolyl scaffolds, paving the way for the next generation of therapeutics and advanced materials.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

Sources

The Multifaceted Role of the Benzyloxy Group in the Fischer Indole Synthesis: A Guide for Synthetic Strategists

An In-Depth Technical Guide:

Abstract: The Fischer Indole Synthesis stands as a cornerstone reaction in heterocyclic chemistry, providing a robust pathway to the indole scaffold, a privileged structure in medicinal chemistry and natural products. The strategic placement of substituents on the arylhydrazine precursor is paramount for controlling the reaction's outcome. Among these, the benzyloxy group (-OBn) plays a particularly versatile and influential role. This technical guide provides an in-depth analysis of the benzyloxy group's function, moving beyond its simple classification as a substituent to explore its nuanced electronic and steric effects, its critical role in directing regioselectivity, and its utility as a stable yet removable protecting group for the synthesis of hydroxyindoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benzyloxy group for precise and efficient indole synthesis.

The Fischer Indole Synthesis: A Mechanistic Cornerstone

Discovered by Emil Fischer in 1883, this reaction transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[1] The versatility and reliability of this method have cemented its status in the synthetic chemist's toolbox. The generally accepted mechanism, first proposed by Robinson, proceeds through several key stages, each of which can be influenced by the substituents present.[2][3]

The reaction is initiated by the condensation of the arylhydrazine and the carbonyl compound to form a hydrazone. This is followed by tautomerization to the crucial ene-hydrazine intermediate. The rate-determining step is typically the acid-catalyzed[4]-sigmatropic rearrangement, which forms a new C-C bond.[2] Subsequent cyclization, elimination of ammonia, and aromatization yield the final indole product.[1][5]

Figure 1: General mechanism of the Fischer Indole Synthesis.

Understanding this mechanism is critical to appreciating the role of any substituent. The electronic properties of groups on the arylhydrazine ring directly impact the stability of intermediates and the activation energy of the key rearrangement step.

The Benzyloxy Group: A Profile of Influence

The benzyloxy group (-OCH₂C₆H₅) is not a passive spectator in the Fischer Indole Synthesis. Its influence stems from a combination of electronic donation, steric bulk, and its utility as a protecting group.

Electronic Effects: Activating the Pathway

The oxygen atom of the benzyloxy group, directly attached to the phenyl ring of the hydrazine, is a potent electron-donating group (EDG) through resonance (+M effect).[6] Its lone pairs of electrons delocalize into the aromatic system, increasing the ring's electron density. This has a profound accelerating effect on the Fischer indole synthesis.

The rate-determining[4][4]-sigmatropic rearrangement involves the formation of an electron-deficient transition state. The electron-donating nature of the benzyloxy group stabilizes this transition state, lowering the activation energy and facilitating the reaction under milder conditions compared to unsubstituted or electron-withdrawn arylhydrazines.[2][7]

Figure 2: Electronic stabilization by the benzyloxy group.

In contrast, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) deactivate the ring, making the reaction significantly more difficult and often requiring harsher conditions (e.g., higher temperatures, stronger acids).[2][3]

| Substituent on Phenylhydrazine | Electronic Effect | Impact on Reaction Rate | Typical Conditions |

| -OCH₂Ph (Benzyloxy) | Strong Electron-Donating (+M) | Accelerates | Mild (e.g., acetic acid, reflux) |

| -H | Neutral | Baseline | Moderate (e.g., PPA, heat) |

| -NO₂ | Strong Electron-Withdrawing (-M) | Decelerates | Harsh (e.g., strong acid, high temp) |

| Table 1: Comparative effect of substituents on the Fischer Indole Synthesis.[2][3] |

Steric Effects & Regioselectivity

When an unsymmetrical ketone is used in the Fischer synthesis, two different ene-hydrazine intermediates can form, potentially leading to two regioisomeric indole products. The benzyloxy group, while primarily an electronic director, also exerts a steric influence due to its bulky phenyl ring.[8][9]

The interplay between electronic and steric effects governs the final product ratio.[10]

-

Electronic Control: As an ortho-, para-directing group, the benzyloxy group electronically favors cyclization at the position ortho to it.

-

Steric Control: The bulk of the benzyloxy group can sterically hinder the approach of the larger substituent from the ketone during the C-C bond formation, favoring cyclization at the less hindered position.

Computational studies have shown that substituent effects are critical in determining the favored reaction pathway, sometimes even leading to decomposition products if the disfavored pathway is followed.[4][11] The choice of acid catalyst can also modulate this selectivity, with weaker acids often favoring the kinetically controlled product and stronger acids leading to the thermodynamic product.[10]

Figure 3: Regioselectivity influenced by the benzyloxy group.

The Benzyloxy Group as a Robust Protecting Group

Perhaps the most valuable role of the benzyloxy group in this context is as a protecting group for a hydroxyl function. The direct synthesis of hydroxyindoles via the Fischer method using hydroxyphenylhydrazines is often problematic due to the phenol's reactivity under strong acidic conditions. The benzyloxy group provides an ideal solution.

It is sufficiently stable to withstand the acidic conditions of the Fischer cyclization, including common catalysts like acetic acid, polyphosphoric acid (PPA), and Lewis acids.[12][13] Once the indole core is formed, the benzyl ether can be selectively cleaved to reveal the desired hydroxyl group. This two-step sequence is a cornerstone for the synthesis of many biologically active molecules, including serotonin analogues and pharmaceutical intermediates.

The most common method for debenzylation is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is typically clean and high-yielding.[12] Other methods are available for substrates incompatible with hydrogenation.

| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd-C | H₂ (1 atm or higher), MeOH or EtOH, rt | High yield, clean, mild | Not compatible with reducible groups (alkenes, etc.) |

| AlCl₃ | Benzene or Anisole, heat | Effective for complex molecules | Harsh Lewis acid, potential side reactions |

| DDQ | Toluene, H₂O, 80°C | Good for specific substrates | Stoichiometric oxidant, potential for over-oxidation |

| Table 2: Common methods for the cleavage of the benzyloxy protecting group.[12][14] |

Experimental Protocols & Workflows

A self-validating protocol is essential for reproducible results. The following sections provide detailed methodologies for the synthesis and subsequent deprotection of a benzyloxy-substituted indole.

Workflow Overview

The overall strategy involves three main stages: hydrazone formation, indolization, and deprotection. The first two steps are often performed in a one-pot fashion.

Figure 4: General experimental workflow for hydroxyindole synthesis.

Protocol 1: Fischer Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole

This protocol is adapted from a standard procedure for preparing a key heterocyclic scaffold.[13]

-

Materials and Reagents:

-

4-(Benzyloxy)-2-hydrazinylpyridine (1.0 eq)

-

Acetone (1.25 eq)

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ethanol

-

-

Step-by-Step Procedure:

-

Hydrazone Formation:

-

To a solution of 4-(benzyloxy)-2-hydrazinylpyridine (1.0 eq) in ethanol (approx. 20 mL per gram of hydrazine), add acetone (1.25 eq).

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

-

Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

-

-

Indolization:

-

Add polyphosphoric acid (PPA) to a round-bottom flask equipped with a magnetic stirrer and heat to 80°C.

-

Add the crude hydrazone from the previous step to the hot PPA in portions.

-

Increase the temperature to 100-110°C and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add crushed ice to the flask to quench the reaction.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

-

-

Conclusion

The benzyloxy group is a powerful and strategic tool in the Fischer Indole Synthesis. Its role extends far beyond that of a simple substituent, acting as an electronic activator to accelerate the reaction, a steric and electronic director to control regioselectivity, and a robust protecting group essential for the synthesis of valuable hydroxyindoles. For drug development professionals and synthetic chemists, a thorough understanding of these multifaceted roles is crucial for designing efficient, high-yielding, and selective routes to complex indole-based targets.

References

- Noma, Y., & Yamaoka, N. (1991). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.

-

McAusland, D., Seo, S., Pintori, D. G., Finlayson, J., & Greaney, M. F. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(14), 3667–3669. [Link]

-

Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847–5853. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Szostak, M., & Szostak, K. (2009). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 14(12), 5163–5172. [Link]

-

Bi, H.-P., Zhao, L., Liang, Y.-M., & Li, C.-J. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(3), 1183–1187. [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (Various Dates). Possible mechanism for the Fischer indole synthesis. ResearchGate Publication Database. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54476–54511. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

ResearchGate. (Various Dates). Cleavage of benzyl groups from indole derivatives. ResearchGate Publication Database. [Link]

-

Semantic Scholar. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]

-

ResearchGate. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate Publication Database. [Link]

-

Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

-

Fiveable. (n.d.). Steric Effects. Organic Chemistry Key Term. [Link]

-

LibreTexts Chemistry. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Murakami, Y., et al. (1991). Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). Chemical and Pharmaceutical Bulletin, 39(9), 2239-2244. [Link]

-

ResearchGate. (Various Dates). Cleavage of benzyl groups from indole derivatives. ResearchGate Publication Database. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]

Safety and handling of (2-Benzyloxy-phenyl)-hydrazine

An In-Depth Technical Guide to the Safe Handling and Application of (2-Benzyloxy-phenyl)-hydrazine

Abstract